4'-Methoxy-4-nitro-3-(trifluoromethyl)-1,1'-biphenyl
Description
Properties
CAS No. |
582293-04-7 |
|---|---|
Molecular Formula |
C14H10F3NO3 |
Molecular Weight |
297.23 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-1-nitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10F3NO3/c1-21-11-5-2-9(3-6-11)10-4-7-13(18(19)20)12(8-10)14(15,16)17/h2-8H,1H3 |
InChI Key |
QQZXNPMEJRRGLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Nitration Method
One common approach is the nitration of 4-methoxy-3-(trifluoromethyl)aniline. The general steps are as follows:
Reagents : Concentrated nitric acid and sulfuric acid are typically used as nitrating agents.
-
- The aniline derivative is dissolved in an appropriate solvent (e.g., dichloromethane or toluene).
- A mixture of concentrated nitric and sulfuric acid is added dropwise to the solution while maintaining a low temperature (0-5 °C) to control the reaction rate.
- After completion, the reaction mixture is quenched with ice water and extracted with an organic solvent.
Yield : This method has been reported to yield 60-80% of the desired nitro compound depending on reaction conditions and purification methods employed.
Coupling Reactions
Another effective method involves coupling reactions between aryl halides and other substituted phenols or anilines.
Reagents : Aryl halides (e.g., 4-iodo-4'-methoxy-3-(trifluoromethyl)-1,1'-biphenyl) and palladium catalysts are commonly used.
-
- The aryl halide is reacted with a suitable coupling partner (e.g., another aryl halide or a phenol) in the presence of a base (like cesium carbonate) under reflux conditions.
- The reaction is typically carried out in an inert atmosphere (nitrogen or argon) to prevent oxidation.
Yield : Coupling reactions can achieve yields ranging from 70% to over 90%, depending on the specific conditions and purity of starting materials.
Alternative Synthesis via Acetanilide
A more complex route involves synthesizing the compound starting from acetanilide derivatives:
Reagents : Acetyl chloride, concentrated nitric acid.
-
- An amine derivative is first converted into acetanilide using acetyl chloride.
- This intermediate is then subjected to nitration using concentrated nitric acid under controlled temperatures (35 °C to 80 °C).
- After nitration, deprotection of the acetanilide group yields the final product.
Yield : This method can provide moderate yields (around 50% to 70%) but may require careful handling due to reactive intermediates.
The following table summarizes key data from various preparation methods:
| Method | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Nitration | Nitric acid, sulfuric acid | Low temperature | 60 - 80 |
| Coupling Reaction | Aryl halides, palladium catalyst | Reflux under inert gas | 70 - 90 |
| Acetanilide Route | Acetyl chloride, nitric acid | Controlled heating | 50 - 70 |
The preparation of 4'-Methoxy-4-nitro-3-(trifluoromethyl)-1,1'-biphenyl can be achieved through various synthetic routes, each with distinct advantages and challenges. Nitration offers a straightforward approach but may have lower yields compared to coupling reactions, which provide higher efficiency and purity. The choice of method depends on available reagents, desired yield, and specific application requirements in further chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the nitro or methoxy groups.
Reduction: Reduction reactions could convert the nitro group to an amine.
Substitution: The methoxy and nitro groups may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Conditions may vary depending on the specific reaction, but common reagents include halides and bases.
Major Products
The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Medicinal Chemistry
4'-Methoxy-4-nitro-3-(trifluoromethyl)-1,1'-biphenyl has shown promise in various biological applications:
- Anticancer Activity : Recent studies have indicated that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For instance, compounds related to this structure were evaluated for their ability to inhibit cell growth, showing IC50 values that suggest potent anticancer properties .
- Antioxidant Properties : Research has demonstrated that certain derivatives possess antioxidant capabilities, which are crucial for preventing oxidative stress-related diseases .
Material Science
The unique properties of 4'-Methoxy-4-nitro-3-(trifluoromethyl)-1,1'-biphenyl make it suitable for applications in material science:
- Polymer Additives : Its trifluoromethyl group enhances the thermal stability and chemical resistance of polymers. This compound can be integrated into polymer matrices to improve performance under harsh conditions.
- Liquid Crystals : The biphenyl structure is conducive to liquid crystal formation, making it a candidate for use in display technologies. Its alignment properties can be exploited in the development of advanced liquid crystal displays (LCDs) .
Environmental Applications
The compound's properties also lend themselves to environmental studies:
- Pollutant Detection : Due to its unique chemical structure, it can be utilized as a sensor for detecting specific pollutants in environmental samples. Its ability to interact with various chemical species can facilitate the development of sensitive detection methods.
- Degradation Studies : Research into the degradation pathways of such compounds can provide insights into their environmental impact and help develop strategies for remediation .
Case Study 1: Anticancer Activity Assessment
A recent study investigated the anticancer potential of various derivatives of 4'-Methoxy-4-nitro-3-(trifluoromethyl)-1,1'-biphenyl. The research involved synthesizing several analogs and evaluating their cytotoxic effects on different cancer cell lines. The findings indicated that modifications to the nitro and trifluoromethyl groups significantly influenced biological activity, leading to the identification of lead compounds for further development .
Case Study 2: Polymer Composite Development
In another study, researchers explored the incorporation of 4'-Methoxy-4-nitro-3-(trifluoromethyl)-1,1'-biphenyl into polymer composites. The results showed enhanced thermal stability and mechanical properties compared to standard polymers. This work highlights the potential for developing high-performance materials suitable for applications in extreme environments .
Mechanism of Action
The mechanism of action would depend on the specific application. In pharmaceuticals, it might interact with specific molecular targets like enzymes or receptors, influencing biological pathways. In catalysis, it might facilitate specific chemical transformations through its functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i)
- Substituents : 3,4,5-OH and 4'-CF₃.
- Key Differences : Replaces nitro and methoxy with hydroxyl groups.
- Impact : Hydroxyl groups increase polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. The absence of nitro reduces electron withdrawal, making it less reactive in electrophilic substitutions. Demonstrated antibacterial activity against carbapenem-resistant Acinetobacter baumannii .
4-Phenoxy-4'-(trifluoromethyl)-1,1'-biphenyl (39)
- Substituents : 4-OPh and 4'-CF₃.
- Key Differences: Phenoxy group instead of nitro and methoxy.
- Impact: Phenoxy is moderately electron-withdrawing via resonance but less so than nitro. Molecular weight (337.08 g/mol) is higher due to the bulky phenoxy group. Used as a synthetic intermediate in cross-coupling reactions .
3-Methyl-4'-nitro-1,1'-biphenyl
- Substituents: 3-CH₃ and 4'-NO₂.
- Key Differences : Methyl (electron-donating) vs. trifluoromethyl (electron-withdrawing).
- Impact : Methyl reduces ring electron deficiency, decreasing reactivity in nucleophilic substitutions. Lacks methoxy, altering regioselectivity in further functionalization .
Palladium-Catalyzed Arylation Products
- Example : A 1:1.4 mixture of 4-methoxy-4'-(trifluoromethyl)-1,1'-biphenyl and 4'-methoxy-3-(trifluoromethyl)-1,1'-biphenyl was synthesized via Pd catalysis (53% yield) .
- Comparison : The target compound’s nitro group complicates synthesis due to competing directing effects. Nitro groups typically require careful control of reaction conditions to avoid over-reduction or side reactions.
Sulfonamide-Inspired Derivatives
- Example : N-(4-(N-([1,1′-Biphenyl]-2-yl)sulfamoyl)phenyl)-4′-(trifluoromethyl)-[1,1′-biphenyl]-2-carboxamide (melting point: 163–164°C).
- Key Difference: Incorporates sulfamoyl and carboxamide groups, enabling hydrogen bonding.
Antibacterial Agents
- 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) showed activity comparable to ciprofloxacin against resistant bacteria .
- Target Compound : The nitro group may enhance binding to bacterial nitroreductases, but cytotoxicity must be evaluated.
Material Science
Data Table: Comparative Analysis of Biphenyl Derivatives
Biological Activity
4'-Methoxy-4-nitro-3-(trifluoromethyl)-1,1'-biphenyl, with the CAS number 582293-04-7, is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of three functional groups: a methoxy group (-OCH₃), a nitro group (-NO₂), and a trifluoromethyl group (-CF₃). Its molecular formula is C₁₄H₁₀F₃NO₃, and it has a molecular weight of 297.23 g/mol .
| Property | Value |
|---|---|
| CAS Number | 582293-04-7 |
| Molecular Formula | C₁₄H₁₀F₃NO₃ |
| Molecular Weight | 297.23 g/mol |
| IUPAC Name | 4-(4-methoxyphenyl)-1-nitro-2-(trifluoromethyl)benzene |
| Melting Point | Data not available |
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to their lipophilicity, which can improve membrane permeability. A study on salicylanilides containing trifluoromethyl groups found significant antimicrobial effects against various strains of bacteria and mycobacteria, suggesting that similar compounds like 4'-methoxy-4-nitro-3-(trifluoromethyl)-1,1'-biphenyl may also possess antimicrobial properties .
Case Studies
- Antibacterial Activity : In vitro studies have shown that derivatives of compounds containing trifluoromethyl groups exhibit strong antibacterial effects. For example, salicylanilide derivatives demonstrated notable activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) with minimum inhibitory concentrations (MICs) lower than 1 µmol/L .
- Anticancer Potential : Some studies have reported moderate to high anticancer activity for compounds similar to 4'-methoxy-4-nitro-3-(trifluoromethyl)-1,1'-biphenyl, particularly against colon cancer cell lines. The introduction of nitro and trifluoromethyl groups has been associated with increased cytotoxicity in cancer cells .
The biological activity of 4'-methoxy-4-nitro-3-(trifluoromethyl)-1,1'-biphenyl can be attributed to its ability to interact with cellular targets through various mechanisms:
- Membrane Disruption : The lipophilic nature of the trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, potentially leading to cellular disruption.
- Enzyme Inhibition : The nitro group may participate in redox reactions or inhibit critical enzymes in bacterial or cancer cell metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
